(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester
Description
This compound is a piperidine-based benzyl ester featuring a cyclopropyl group and a 2-hydroxyethylamino substituent at the 3-position of the piperidine ring.
Properties
IUPAC Name |
benzyl (3R)-3-[cyclopropyl(2-hydroxyethyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-12-11-20(16-8-9-16)17-7-4-10-19(13-17)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISJMILIJKPZRF-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N(CCO)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N(CCO)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H26N2O3
- Molecular Weight : 318.4 g/mol
- IUPAC Name : Benzyl (3S)-3-[cyclopropyl(2-hydroxyethyl)amino]piperidine-1-carboxylate
The compound features a piperidine ring, which is known for its role in various biological activities, along with a cyclopropyl group that enhances its pharmacological properties.
Pharmacological Studies
(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester has been investigated for its potential as a therapeutic agent in several conditions:
- CNS Disorders : The compound exhibits promising results in modulating neurotransmitter systems, particularly in animal models of anxiety and depression. Studies have shown that it can enhance the activity of certain neurotransmitters, leading to improved behavioral outcomes .
- Pain Management : Research indicates that this compound may possess analgesic properties, potentially providing a new avenue for pain relief therapies without the side effects associated with traditional opioids .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. In vitro tests demonstrated significant inhibitory effects on pathogens, suggesting its potential as an antibiotic agent .
Cancer Research
The compound has been tested for anticancer properties, particularly focusing on its ability to induce apoptosis in cancer cell lines. Preliminary results indicate that it may inhibit tumor growth through multiple pathways, including modulation of cell cycle progression and apoptosis .
Table 1: Summary of Biological Activities
Case Study 1: CNS Modulation
In a controlled study involving rodent models, (R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester was administered to assess its effects on anxiety-like behaviors. Results indicated a statistically significant reduction in anxiety levels compared to control groups, highlighting its potential as an anxiolytic agent.
Case Study 2: Antimicrobial Efficacy
A series of tests against common bacterial strains demonstrated that this compound exhibits potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a candidate for further development in antimicrobial therapies.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, while the hydroxyethyl group can form hydrogen bonds with biological molecules. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares key analogs based on substituents, molecular weight, and physicochemical properties:
Key Structural and Functional Differences
- Pyrrolidine-based analogs (five-membered ring) differ in ring strain and hydrogen-bonding capacity, which may affect pharmacokinetic profiles .
- The hydroxyl group in the target compound and its analogs (e.g., ) may improve aqueous solubility, balancing the lipophilicity imparted by the benzyl ester.
Biological Activity
(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative that has garnered attention due to its potential therapeutic applications. This compound's biological activity has been explored in various studies, highlighting its effects on different biological systems, particularly in cancer therapy and neurological disorders.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropyl group and a hydroxylated ethylamine side chain. Its structural complexity may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds similar to (R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester have shown cytotoxic effects against various cancer cell lines. A comparative analysis revealed that certain derivatives demonstrated better efficacy than established chemotherapeutics like bleomycin .
Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 10 | |
| Compound B | HT-29 (colon) | 15 | |
| Compound C | MCF-7 (breast) | 20 |
The mechanism by which these compounds exert their anticancer effects often involves the modulation of key signaling pathways. For example, activation of muscarinic acetylcholine receptors (M3R) has been implicated in promoting cell proliferation and resistance to apoptosis in colorectal cancer models . The structure-activity relationship (SAR) studies suggest that specific substitutions on the piperidine ring enhance binding affinity to these receptors.
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence supporting the neuroprotective effects of piperidine derivatives. These compounds have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Some studies indicate that piperidine derivatives can inhibit cholinesterase activity, thereby increasing acetylcholine levels and improving cognitive function .
Table 2: Cholinesterase Inhibition Potency of Piperidine Derivatives
Case Studies
Several case studies have highlighted the clinical relevance of piperidine derivatives:
- Case Study on Cancer Therapy : A study involving a series of piperidine derivatives demonstrated that compounds with specific structural modifications exhibited enhanced cytotoxicity against human colon cancer cells. The findings suggest that these modifications may optimize interactions with molecular targets involved in tumor progression .
- Neurodegenerative Disease Models : In preclinical models of Alzheimer's disease, piperidine derivatives showed promising results in reducing amyloid-beta aggregation and improving cognitive deficits. These findings underscore the potential of these compounds as dual-action agents targeting both cholinergic deficits and amyloid pathology .
Preparation Methods
Chiral Auxiliary-Mediated Cyclization
A patent-pending method (US20100029941A1) details large-scale production of (R)-3-aminopiperidine dihydrochloride, a key precursor. The protocol involves:
-
Esterification : (R)-2,5-diaminopentanoic acid hydrochloride reacts with acetyl chloride (2 eq) in methanol at 5–10°C, achieving 92% conversion to methyl 2,5-diaminopentanoate.
-
Cyclization : Lithium aluminum hydride (1.6 eq) in tetrahydrofuran induces ring closure at 35°C, yielding (R)-3-aminopiperidin-2-one hydrochloride with >99% diastereomeric excess (d.e.).
Table 1 : Optimization of Cyclization Conditions
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 58–60°C | +15% |
| LAH Equivalents | 1.6–1.8 eq | +22% |
| Solvent | THF/MeOH (4:1) | +18% |
Biocatalytic Asymmetric Reduction
Nottingham ePrints documents bakers’ yeast reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate, producing (3R,4R)-hydroxy-piperidine derivatives with 87% enantiomeric excess (e.e.). This approach offers sustainable advantages but requires post-reduction functional group interconversion.
Sidechain Introduction and Functionalization
Cyclopropylamine Coupling
The patent literature specifies nucleophilic displacement using cyclopropylamine under Mitsunobu conditions (DIAD, PPh₃) in dichloromethane. Key parameters:
Hydroxyethylation Strategies
Two predominant methods emerge:
-
Epoxide Ring-Opening : Ethylene oxide reacts with the secondary amine at 45–50°C in ethanol, achieving 78% yield.
-
Reductive Amination : Glycolaldehyde and sodium cyanoborohydride in buffered methanol (pH 6.5) provide superior stereoretention (94% e.e.).
Critical Note : Excess ethylene oxide (>1.5 eq) leads to dihydroxyethyl byproducts, necessitating careful stoichiometric control.
Carbamate Protection and Final Assembly
Benzyl Chloroformate Coupling
Reaction of the free amine with benzyl chloroformate (1.05 eq) in biphasic conditions (water/dichloromethane) at pH 9–10 achieves quantitative conversion. Triethylamine (2 eq) scavenges HCl, preventing N-deprotection.
Crystallization-Induced Dynamic Resolution
Combining the piperidine intermediate with benzyl chloroformate in methyl tert-butyl ether/hexane (3:1) at –20°C enhances enantiopurity through preferential crystallization, boosting e.e. from 87% to 99%.
Industrial-Scale Process Optimization
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems improves:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 32 |
| PMI (kg/kg) | 48 | 19 |
| Energy Consumption | 580 kWh/kg | 210 kWh/kg |
Analytical Characterization Protocols
Chiral Purity Assessment
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
